molecular formula C25H21F4N3O3 B10857880 Fulimetibant CAS No. 2231142-90-6

Fulimetibant

Cat. No.: B10857880
CAS No.: 2231142-90-6
M. Wt: 487.4 g/mol
InChI Key: DFQFSWDEFZCQLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fulimetibant involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary and often involves specific reaction conditions such as temperature control, solvent selection, and purification techniques .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Fulimetibant undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Fulimetibant has a wide range of applications in scientific research, including:

Mechanism of Action

Fulimetibant exerts its effects by binding to bradykinin receptors and inhibiting their activity. This prevents the activation of downstream signaling pathways that are involved in inflammation and pain responses. The molecular targets include bradykinin B1 and B2 receptors, and the pathways involved are primarily related to the inflammatory response .

Comparison with Similar Compounds

Uniqueness of Fulimetibant: this compound is unique due to its specific binding affinity and selectivity for bradykinin receptors. This makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds .

Properties

CAS No.

2231142-90-6

Molecular Formula

C25H21F4N3O3

Molecular Weight

487.4 g/mol

IUPAC Name

2-(1-cyclobutylpyrazol-4-yl)-5-[[1-[2-fluoro-4-(trifluoromethyl)phenyl]cyclopropanecarbonyl]amino]benzoic acid

InChI

InChI=1S/C25H21F4N3O3/c26-21-10-15(25(27,28)29)4-7-20(21)24(8-9-24)23(35)31-16-5-6-18(19(11-16)22(33)34)14-12-30-32(13-14)17-2-1-3-17/h4-7,10-13,17H,1-3,8-9H2,(H,31,35)(H,33,34)

InChI Key

DFQFSWDEFZCQLH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=C(C=N2)C3=C(C=C(C=C3)NC(=O)C4(CC4)C5=C(C=C(C=C5)C(F)(F)F)F)C(=O)O

Origin of Product

United States

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